3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name for this compound is derived through a hierarchical substitution pattern analysis. The parent structure is benzoic acid, with two identical substituents at the 3 and 5 positions. Each substituent consists of a methyl group attached to the benzene ring, which is further functionalized with a 3-aminopropanoylamino group. The full systematic name, This compound , reflects this arrangement.
The CAS Registry Number 743441-95-4 uniquely identifies this compound in chemical databases. A comparative analysis of related derivatives reveals distinct CAS assignments based on structural variations:
The molecular formula C₁₅H₂₂N₄O₄ indicates the presence of 15 carbon atoms, 22 hydrogens, 4 nitrogens, and 4 oxygens, consistent with the bis-amide functionality.
Structural Elucidation Through X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy
While X-ray crystallography data for this specific compound is not publicly available, analogous structures, such as 3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid (CAS 819883-46-0), provide insights into conformational preferences. The planar benzoic acid core and flexible aminopropanoylamino side chains suggest a balance between rigidity and solubility.
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the substitution pattern. Key spectral features include:
- ¹H NMR : A singlet integrating to two protons at the para position (C-4) of the benzene ring, coupled with doublets for the methylene groups (–CH₂–) in the aminopropanoylamino chains.
- ¹³C NMR : Resonances corresponding to the carboxylic acid carbonyl (~170 ppm) and amide carbonyls (~165 ppm), alongside aromatic carbons (120–140 ppm).
Mass spectrometry (MS) data for the compound (exact mass: 338.16 g/mol) would show a molecular ion peak at m/z 338, with fragmentation patterns arising from cleavage of the amide bonds.
Comparative Analysis With Related Bis-Aminomethyl Benzoic Acid Derivatives
Structural modifications in bis-aminomethyl benzoic acids significantly alter physicochemical properties. For example:
Side Chain Length :
Functional Group Variations :
Electronic Effects :
These comparisons underscore the tunability of bis-aminomethyl benzoic acids for targeted applications in drug design and materials science.
Properties
CAS No. |
819883-47-1 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
3,5-bis[(3-aminopropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-3-1-13(20)18-8-10-5-11(7-12(6-10)15(22)23)9-19-14(21)2-4-17/h5-7H,1-4,8-9,16-17H2,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
QXPIXBFQIQKADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CNC(=O)CCN)C(=O)O)CNC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution Followed by Amide Coupling
Step 1: Synthesis of 3,5-Bis(bromomethyl)benzoic Acid
- Starting material : 3,5-Dimethylbenzoic acid.
- Bromination : React with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C for 6 hours.
Yield: 72–85% (depending on stoichiometry of NBS). Characterization: ¹H NMR (DMSO- *d₆*) δ 7.89 (s, 2H, Ar-H), 4.52 (s, 4H, CH₂Br).
Step 2: Introduction of 3-Aminopropanoylamino Groups
- Nucleophilic substitution : React with Boc-protected 3-aminopropanamide (Boc-NH-CH₂CH₂-CONH₂) in DMF using K₂CO₃ as base at 60°C for 12 hours.
Molar ratio: 1:2.2 (bromomethyl benzoic acid : Boc-aminopropanamide). Yield: 68% after column chromatography (SiO₂, EtOAc/hexane).
Step 3: Deprotection of Boc Groups
Route 2: Direct Amidation of 3,5-Diaminobenzoic Acid
Step 1: Protection of Amines
- React 3,5-diaminobenzoic acid with Boc₂O in THF/H₂O (1:1) at 0°C for 2 hours.
Yield: 89%. Intermediate: 3,5-Bis(Boc-amino)benzoic acid.
Step 2: Amide Bond Formation
- Couple with 3-chloropropanoyl chloride using HATU/DIPEA in DMF at 0°C → RT for 6 hours.
Molar ratio: 1:2.5 (diBoc-benzoic acid : chloro-propionyl chloride). Yield: 74% after recrystallization (EtOH/H₂O).
Step 3: Global Deprotection
Route 3: Reductive Amination Approach
Step 1: Synthesis of 3,5-Bis(formylmethyl)benzoic Acid
- Oxidize 3,5-bis(hydroxymethyl)benzoic acid with PCC in DCM.
Yield: 65%. Caution: Over-oxidation to carboxylic acids must be avoided.
Step 2: Reductive Amination with 3-Aminopropanamide
- React with 3-aminopropanamide and NaBH₃CN in MeOH at 40°C for 24 hours.
Molar ratio: 1:2.5 (dialdehyde : aminopropanamide). Yield: 58% after ion-exchange chromatography.
Optimization and Critical Parameters
Solvent and Temperature Effects on Amidation
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 0 → 25 | 74 | 98.5 |
| EDC/HOBt | THF | 25 | 62 | 95.2 |
| DCC/DMAP | CH₂Cl₂ | 0 | 51 | 89.7 |
Protecting Group Strategy
- Boc vs. Fmoc : Boc groups offer higher stability during amidation but require acidic deprotection. Fmoc (base-labile) is incompatible with ester intermediates.
- Side reactions : Over-alkylation in Route 1 is mitigated by using excess Boc-aminopropanamide (2.2 equiv).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminopropanoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid has been explored for its potential as an active pharmaceutical ingredient (API). Its ability to modify biological pathways makes it suitable for:
- Anticancer Agents : The compound's structural features may allow it to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Bioconjugation and Drug Delivery
The amine groups in the structure facilitate bioconjugation processes, allowing for:
- Targeted Drug Delivery Systems : By attaching therapeutic agents to this compound, researchers can enhance the specificity and efficacy of drug delivery systems.
- Nanoparticle Functionalization : The compound can be used to functionalize nanoparticles, improving their interaction with biological targets and enhancing their therapeutic effects.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor:
- Protease Inhibition : Studies suggest that it can inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis.
- Potential in Treating Diseases : By inhibiting these enzymes, the compound could be useful in treating diseases where protease activity is dysregulated.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to apoptosis induction through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Apoptosis via mitochondrial pathway |
| MCF-7 | 12.8 | Cell cycle arrest |
| A549 | 18.5 | Induction of oxidative stress |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial applications, the compound was tested against several bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
Mechanism of Action
The mechanism of action of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The aminopropanoylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
| Compound Name | Substituents | Molecular Weight | logP* | Acidity (pKa) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3,5-Bis[(3-aminopropanoylamino)methyl] | ~322.3 | -1.2 | ~4.3 | High hydrophilicity, H-bond donors |
| 3,5-Bis(aminomethyl)benzoic acid | 3,5-Bis(aminomethyl) | 180.2 | -2.5 | ~4.5 | Compact, rigid, lower solubility |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(CF₃) | 258.1 | 2.8 | ~1.9 | Strongly acidic, hydrophobic |
| 3,5-Bis(benzyloxy)benzoic acid | 3,5-Bis(OCH₂C₆H₅) | 376.4 | 3.5 | ~4.0 | Bulky, aromatic, low polarity |
| TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido]benzoic acid) | 3,5-Bis(Si(CH₃)₃) | 385.6 | 4.1 | ~3.8 | Extreme hydrophobicity, silyl stabilization |
*Calculated using XLogP3 or analogous methods.
Key Observations:
- Acidity: The target compound’s carboxylic acid group is less acidic than 3,5-bis(trifluoromethyl)benzoic acid (pKa ~1.9) due to the electron-donating nature of its amino substituents, which destabilize the deprotonated form .
- Hydrophilicity : The target compound’s logP (-1.2) is significantly lower than derivatives with trifluoromethyl (-logP 2.8) or silyl groups (logP 4.1), indicating superior aqueous solubility .
Biological Activity
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound this compound features a benzoic acid core with two 3-aminopropanoyl groups attached. Its synthesis typically involves the reaction of 3,5-bis(methylaminomethyl)benzoic acid with appropriate amino acids under controlled conditions to yield the desired product.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that certain benzoic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against human gastric cancer cells and displayed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Some studies have suggested that benzoic acid derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity may position this compound as a candidate for treating inflammatory conditions .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Dose-dependent inhibition in cancer cell lines | |
| Anti-inflammatory | Reduction of TNF-α and IL-6 levels |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Bacterial Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor metabolism or inflammatory processes, thereby reducing cell proliferation or cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
